1-Amino-1-(2,3-dimethylphenyl)propan-2-OL
Description
General Significance of Amino Alcohol Motifs in Organic Synthesis and Ligand Design
The β-amino alcohol framework is a privileged structural motif found in numerous natural products and pharmaceuticals. dntb.gov.uagoogle.com This functional group arrangement, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, imparts unique chemical properties that are highly valued in organic synthesis. One of the most significant applications of β-amino alcohols is in the design of chiral ligands for asymmetric catalysis. rsc.orgnih.govresearchgate.net The ability of the amino and hydroxyl groups to coordinate to a metal center creates a well-defined chiral environment, enabling the stereoselective synthesis of a wide range of molecules.
Furthermore, β-amino alcohols are versatile intermediates for the synthesis of other important classes of compounds. For instance, they can be readily converted into chiral oxazolines, which are themselves powerful ligands for various metal-catalyzed reactions. nih.gov The inherent chirality of many naturally derived amino acids provides a straightforward entry into enantiomerically pure β-amino alcohols, making them attractive starting materials for the synthesis of complex molecules. nih.gov
Contextualization of Aryl-Substituted Amino Alcohols in Contemporary Chemical Research
The introduction of an aryl substituent onto the amino alcohol backbone significantly expands the chemical space and potential applications of these compounds. Aryl-substituted amino alcohols are key components in a number of biologically active molecules and are frequently employed as precursors in medicinal chemistry. nih.gov The electronic and steric properties of the aryl group can be fine-tuned to modulate the reactivity and selectivity of catalysts derived from these ligands.
In contemporary research, there is a strong focus on developing new catalytic systems for asymmetric transformations. Aryl-substituted amino alcohols have proven to be highly effective ligands in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of ketones. rsc.orgscilit.com The rigid framework provided by the aryl group, combined with the coordinating ability of the amino and alcohol functionalities, allows for precise control over the stereochemical outcome of these reactions.
Overview of Research Trajectories for Novel Chiral Building Blocks and Bioactive Scaffolds
The quest for novel chiral building blocks is a driving force in modern organic synthesis. Chiral molecules are essential for the development of new drugs and agrochemicals, as the biological activity of a compound is often dependent on its stereochemistry. Researchers are actively exploring new methods for the synthesis of enantiomerically pure compounds, and the development of novel chiral ligands and auxiliaries is central to this effort. researchgate.netorganic-chemistry.org
Aryl-substituted propan-2-ols, such as 1-Amino-1-(2,3-dimethylphenyl)propan-2-ol, represent a promising class of chiral building blocks. The presence of a sterically demanding aryl group, like the 2,3-dimethylphenyl moiety, can impart unique stereochemical control in asymmetric reactions. Research in this area is focused on several key trajectories:
Efficient and Stereoselective Synthesis: Developing practical and scalable routes to enantiomerically pure aryl-substituted amino alcohols. nih.gov
Catalyst Development: Designing and synthesizing new chiral ligands based on these scaffolds and evaluating their performance in a range of asymmetric transformations. rsc.orgscilit.com
Bioactive Molecule Synthesis: Utilizing these novel building blocks in the synthesis of complex natural products and new pharmaceutical agents. mdpi.com
The exploration of compounds like this compound is indicative of the ongoing effort to expand the toolbox of chiral building blocks available to synthetic chemists, paving the way for the discovery of new and improved functional molecules.
Interactive Data Tables
The following tables present data on the synthesis and application of chiral amino alcohols, providing context for the potential of this compound in similar applications.
Table 1: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes using Chiral Amino Alcohol Ligands
This table showcases the effectiveness of various chiral amino alcohol ligands in the asymmetric addition of diethylzinc to aldehydes, a key C-C bond-forming reaction. The data highlights the high yields and enantiomeric excesses (ee) that can be achieved, demonstrating the potential of such ligands in stereoselective synthesis. rsc.orgnih.gov
| Ligand | Aldehyde | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| (1S,2R)-1-Amino-2-indanol | Benzaldehyde | 95 | 98 | (R) |
| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | 98 | 95 | (R) |
| (2R,3R)-3-(cis-2,6-Dimethylpiperidino)-3-phenyl-1,2-propanediol | Benzaldehyde | >95 | 92 | (S) |
| Polymer-supported (2R,3R)-3-(dialkylamino)-2-hydroxy-3-phenylpropoxy | o-Tolualdehyde | 95 | 93 | (S) |
Table 2: Asymmetric Transfer Hydrogenation of Ketones with Chiral Amino Alcohol-based Catalysts
This table illustrates the application of chiral amino alcohol-derived catalysts in the asymmetric transfer hydrogenation (ATH) of ketones, a crucial method for producing chiral secondary alcohols. The data shows the performance of different catalyst systems in terms of yield and enantioselectivity. scilit.com
| Catalyst System | Ketone | Yield (%) | ee (%) |
|---|---|---|---|
| [RuCl2(p-cymene)]2 / (1S,2R)-1-Amino-2-indanol | Acetophenone (B1666503) | 98 | 97 |
| [RuCl2(p-cymene)]2 / (1R,2S)-Norephedrine | Acetophenone | 95 | 85 |
| Immobilized Amino Alcohol Catalyst | Acetophenone | >95 | 69 |
| Rh-diamine complex | 1-Tetralone | 99 | 99 |
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-1-(2,3-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3 |
InChI Key |
LQJKVQHXUMMTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 1 2,3 Dimethylphenyl Propan 2 Ol and Analogues
Stereoselective Synthesis Routes to 1-Amino-1-(2,3-dimethylphenyl)propan-2-OL Enantiomers and Diastereomers
Stereoselective methods are designed to produce a single enantiomer or diastereomer in excess. This is critical in pharmaceutical chemistry, where often only one stereoisomer of a drug is active. westlake.edu.cn
A primary strategy for synthesizing chiral amino alcohols is the asymmetric reduction of a prochiral ketone. This can involve the reduction of an α-amino ketone or the reductive amination of an α-hydroxy ketone.
Engineered amine dehydrogenases (AmDHs) have proven effective for the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source. acs.orgfrontiersin.org These biocatalysts can achieve high conversions and excellent enantiomeric excess (ee). acs.orgfrontiersin.org For the synthesis of this compound, a suitable precursor would be 1-hydroxy-1-(2,3-dimethylphenyl)propan-2-one. The AmDH would facilitate the stereoselective addition of an amino group and reduction of the ketone.
Alternatively, chiral metal complexes can be used to catalyze the hydrogenation of amino ketones. Ruthenium complexes containing diphosphine and diamine ligands, such as RuCl2(diphosphine)(1,2-diamine), are highly effective for the asymmetric hydrogenation of α-amino ketones to their corresponding amino alcohols with high enantioselectivity. acs.org This method offers a flexible approach applicable to a wide range of substrates under low pressure. acs.org A key intermediate for this route would be 1-amino-1-(2,3-dimethylphenyl)propan-2-one, which would be reduced to the target amino alcohol.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired chiral center is created, the auxiliary is removed.
A common approach involves acylating a chiral auxiliary, such as a pseudoephedrine or pseudoephenamine amide, and then performing a diastereoselective alkylation at the α-position. nih.govharvard.edu For the synthesis of the target compound, this would involve a multi-step process starting from a simpler carboxylic acid.
A more direct analogy is the use of a chiral amine as an auxiliary in reductive amination. In the synthesis of Sitagliptin, (R)-1-phenylethylamine (α-PEA) was used as a chiral auxiliary to achieve a diastereoselective reductive amination of a ketone precursor, establishing a new chiral center with high selectivity. mdpi.com A similar strategy could be envisioned for this compound, where a chiral amine directs the formation of the C1 stereocenter.
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rate of enantiomers with a chiral catalyst, typically an enzyme. acs.org Lipases are commonly employed for the resolution of racemic alcohols and their derivatives. acs.org
In the context of this compound, a racemic mixture could be subjected to lipase-catalyzed acylation. One enantiomer would be selectively acylated to form an ester, leaving the other enantiomer as the unreacted alcohol. These two compounds, now being diastereomers, can be separated. This method is limited to a theoretical maximum yield of 50% for each enantiomer. acs.org Enzymes such as lipases from Candida antarctica and Pseudomonas cepacia are known to be effective in resolving various amino alcohol precursors. westlake.edu.cnd-nb.info
A vendor of a similar compound, 1-amino-2-(3,4-dimethylphenyl)propan-2-ol, notes that enzyme-mediated resolution using lipases or esterases is a viable method to obtain enantiopure forms. evitachem.com
| Enzyme Type | Substrate Type | Reaction | Key Feature | Reference |
|---|---|---|---|---|
| Lipase (B570770) / Acylase | Racemic Vicinal Amino Alcohols | Kinetic Resolution | Separates enantiomers, but with a 50% maximum yield for each. | acs.org |
| ω-Transaminase (ω-TA) in cascade with Alcohol Dehydrogenase (ADH) | 1-Phenylpropane-1,2-diols | Bioamination | Can produce all four possible phenylpropanolamine stereoisomers with high optical purity. | d-nb.info |
| Lipase from Candida antarctica | Racemic Alcohols | Esterification | Effective for resolving precursors of pharmaceuticals. | westlake.edu.cn |
When a molecule contains one chiral center, the introduction of a second can be directed by the first, a process known as diastereoselective synthesis. For this compound, this would typically involve the reduction of a ketone precursor that already contains one of the two stereocenters.
The reduction of α-hydroxy ketones is a key example. The existing hydroxyl group can chelate to a metal hydride reducing agent, directing the hydride attack to one face of the carbonyl. Using a chelating reducing agent like zinc borohydride (B1222165) (Zn(BH₄)₂) on a racemic α-hydroxy ketone typically leads to a high diastereomeric excess of the erythro (or syn) 1,2-diol. acs.orgacs.org Conversely, non-chelating conditions might favor the threo (or anti) diastereomer. acs.org This principle can be applied to the synthesis of the target amino alcohol by starting with a chiral α-hydroxy ketone and performing a reduction, followed by conversion of a hydroxyl group to an amine, or by directly reducing an α-amino ketone.
Multi-enzyme cascades have been developed to synthesize all four stereoisomers of phenylpropanolamines starting from β-methylstyrene. d-nb.info This sophisticated one-pot process utilizes a combination of a styrene (B11656) monooxygenase, epoxide hydrolases, an alcohol dehydrogenase (ADH), and an ω-transaminase (ωTA) to achieve exceptional enantio- and diastereoselectivity. d-nb.info
| Reducing Agent | Control Type | Typical Outcome | Mechanism | Reference |
|---|---|---|---|---|
| Zn(BH₄)₂ | Chelation Control | High erythro/syn selectivity | Forms a rigid, chelated intermediate that directs hydride attack. | acs.orgacs.org |
| LiAlH₄ in THF | Non-chelation Control | Lower selectivity or favors threo/anti | Reduction proceeds according to steric models like Felkin-Ahn. | acs.org |
| Boron Chelating Agent + NaBH₄ (Narasaka–Prasad Reduction) | Chelation Control | High syn selectivity for β-hydroxy ketones | Intermolecular hydride delivery to a 6-membered boron chelate. | wikipedia.org |
Racemic Synthesis Approaches to this compound
Racemic synthesis produces an equal mixture of all possible stereoisomers. While less efficient if only one isomer is desired, it is often simpler and provides the starting material for subsequent resolution.
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In a one-pot reaction, a ketone or aldehyde is reacted with an amine and a reducing agent. wikipedia.org
To synthesize racemic this compound, a plausible starting material would be 1-(2,3-dimethylphenyl)propan-2-one. This ketone could be reacted with ammonia in the presence of a reducing agent. However, this would yield 2-amino-1-(2,3-dimethylphenyl)propane. To obtain the target structure, the synthesis would likely start with an α-hydroxy ketone, such as 2-hydroxy-1-(2,3-dimethylphenyl)propan-1-one. This precursor would undergo reductive amination with ammonia.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over a supported metal catalyst is also a highly effective and green option. acsgcipr.org A well-documented analogous reaction is the synthesis of 2-amino-1-phenylpropane from 1-phenyl-2-propanone using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727). youtube.com This demonstrates the feasibility of the reductive amination route for structurally similar compounds.
Epoxide Ring-Opening Reactions with Amines
The ring-opening of epoxides with amines is one of the most direct methods for preparing β-amino alcohols. mdpi.com This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of a vicinal amino alcohol. The regioselectivity of the attack, which determines the final product structure, is influenced by the substitution pattern of the epoxide and the reaction conditions. researchgate.net
Various catalytic systems have been developed to facilitate this transformation, including Lewis acids, metal-organic frameworks, and various metal salts like Bismuth (III), Indium tribromide, Cadmium chloride, and Cobalt (II) chloride. rroij.commdpi.com For instance, Indium tribromide has been shown to be a mild and efficient promoter for the aminolysis of epoxides. rroij.com Similarly, cobalt (II) chloride serves as an effective catalyst for the regioselective ring-opening of oxiranes with anilines. rroij.com
In addition to metal-based catalysts, metal- and solvent-free protocols have been established. One such method employs acetic acid to mediate the ring-opening of epoxides with amines, providing β-amino alcohols in high yields (93-98%) with excellent regioselectivity. researchgate.netrsc.org Biocatalysis, using enzymes like lipases, presents another approach. Lipase from Aspergillus oryzae and Candida rugosa have been used to catalyze the ring-opening of epoxides, although these reactions may require longer times or co-catalysts to achieve high yields. mdpi.com A continuous-flow system using immobilized lipase from Thermomyces lanuginosus has demonstrated the ability to prepare eighteen different β-amino alcohol compounds in excellent yields. mdpi.com
The reaction is stereospecific, proceeding via an SN2 mechanism, which results in an inversion of the configuration at the center of nucleophilic attack. rroij.comresearchgate.net
Multi-step Linear Syntheses from Precursors
Multi-step syntheses provide alternative routes to 1-amino-1-arylpropan-2-ol structures, often allowing for greater control over stereochemistry. One common strategy begins with an acetophenone (B1666503) derivative, which undergoes a Mannich reaction, followed by reduction of the resulting amino-ketone to a 3-amino-1-phenyl-propan-1-ol, and subsequent dehydration if an unsaturated product is desired. prepchem.com
Another approach involves the synthesis from N-tert-butanesulfinyl aldimines and cyclopropanols. nih.gov This method leads to vicinal anti-amino alcohols. The reaction's diastereoselectivity can be controlled by the choice of reagents and conditions. nih.gov
Enzymatic multi-step syntheses have also been developed for phenylpropanolamine analogues. A notable example involves the oxidation of Z/E isomeric prop-1-en-1-ylbenzenes using styrene monooxygenase to form 2-methyl-3-phenyloxiranes. researchgate.net This epoxide intermediate can then be subjected to ring-opening to yield the desired amino alcohol. Furthermore, methods exist for forming a 1,3-diamino-3-substituted-2-propanol intermediate by contacting a nitromethyl amino acid compound with a reducing agent. googleapis.com
Mannich-Type Reactions and Related Approaches
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (like a ketone), an aldehyde (often formaldehyde), and an amine. nih.gov This reaction is a powerful tool for synthesizing β-aminocarbonyl compounds, which are direct precursors to β-amino alcohols after a reduction step. researchgate.netnih.gov
For example, acetophenones can be condensed with formaldehyde (B43269) and a primary or secondary amine to form an amino-ketone. prepchem.com The reaction's yield and selectivity are influenced by the catalyst and the structural characteristics of the substrates. researchgate.net Ammonium chloride has been used as an inexpensive and effective catalyst for one-pot Mannich reactions involving aromatic amines, aromatic aldehydes, and malonic esters to produce β-amino esters in good to excellent yields. researchgate.net
A "double-Mannich–β-elimination" sequence has been reported for the synthesis of β-amino diaryldienones, demonstrating a more complex application of this reaction type. nih.gov The conditions for these reactions can be demanding, sometimes requiring high temperatures (120–140 °C) in solvents like DMF or acetic acid. nih.gov
Optimization of Reaction Conditions and Yields for this compound Production
Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of synthesizing this compound.
Solvent Effects and Reaction Kinetics
The choice of solvent can dramatically impact reaction outcomes. In some syntheses, such as L-proline catalyzed reactions, conducting the process under solvent-free conditions at elevated temperatures (100 °C) can lead to significantly higher yields compared to performing the reaction in various solvents where yields were low. researchgate.net In other cases, a thorough screening of solvents is necessary to find the ideal medium. For instance, in a synthesis to produce N-methyl-2-(quinolin-2-ylamino)acetamide, 1-butanol (B46404) was identified as the ideal solvent after testing numerous options. researchgate.net
The choice of solvent is also critical in reaction work-up and product purification. Antisolvent crystallization, where a second solvent is added to reduce the solubility of the product, is a common technique that relies on a deep understanding of the solid-liquid equilibria in mixed-solvent systems. mpg.de In the synthesis of certain thiazole (B1198619) derivatives, water was found to be the best solvent when used with sodium carbonate as a base, outperforming acetic acid, DMF, and ethanol. nih.gov
Catalyst Selection and Loading
Catalyst choice is a determining factor in the efficiency of many synthetic routes. Both the type of catalyst and its loading (the amount used relative to the reactants) must be optimized.
Organocatalysts: In a three-component reaction catalyzed by L-proline, it was found that 40 mol% of the catalyst was optimal for achieving a high yield (96%) in a short time. researchgate.net Using more catalyst did not improve the yield or reaction time. researchgate.net
Metal Catalysts: A variety of metal-containing catalysts are used. A patent for preparing amines via alcohol amination describes a supported catalyst containing copper, nickel, and cobalt, with specific optimal weight percentages for each component (e.g., 15-25% for cobalt compounds, calculated as CoO). google.com For epoxide ring-opening, catalysts like CdCl₂, CoCl₂, and InBr₃ have proven effective. rroij.com
Acid/Base Catalysis: Simple molecules like acetic acid can serve as efficient catalysts for reactions like epoxide ring-opening, offering a metal-free alternative. researchgate.net In other syntheses, bases like triethylamine (B128534) (Et₃N) were found to be optimal additives. researchgate.net
Biocatalysts: Enzymes like lipases are used for specific transformations. The combination of biocatalysis with continuous-flow technology can create highly efficient process windows. mdpi.com
Table 1: Catalyst Systems in the Synthesis of β-Amino Alcohols and Analogues
| Reaction Type | Catalyst | Optimal Loading/Conditions | Source(s) |
|---|---|---|---|
| Three-component cyclocondensation | L-proline | 40 mol % | researchgate.net |
| Epoxide ring-opening | Lipozyme TL IM | Continuous-flow reactor | mdpi.com |
| Epoxide ring-opening | Acetic Acid | Metal- and solvent-free | researchgate.netrsc.org |
| Amination of alcohols | Supported Cu/Ni/Co | 15-25 wt% CoO | google.com |
| Epoxide ring-opening | CoCl₂ | Mild conditions | rroij.com |
Temperature and Pressure Optimization
Temperature and pressure are fundamental parameters that control reaction rates and, in some cases, product selectivity.
Temperature: The optimal temperature can vary widely depending on the specific reaction.
A solvent-free L-proline catalyzed reaction was found to be ideal at 100 °C. researchgate.net
Mannich reactions involving acetophenone substrates typically require high temperatures of 120–140 °C. nih.gov
An epoxide ring-opening reaction took place effectively at a milder 50 °C. mdpi.com
In a bioprocess for producing 1,3-propanediol, response surface methodology identified an optimal temperature of 25 °C. nih.gov
In some processes, a segmented increase in temperature can improve selectivity and reaction rates while reducing side reactions. wipo.intgoogle.com
Pressure: While many syntheses are conducted at atmospheric pressure, some industrial processes, like the amination of alcohols, can operate under a wide range of pressures, from 1 to 400 bar. google.com High pressure is often required to keep reactants like hydrogen and ammonia in the liquid phase at elevated temperatures.
Table 2: Optimization of Temperature in Various Synthetic Processes
| Process | Optimal Temperature | Notes | Source(s) |
|---|---|---|---|
| L-proline catalyzed cyclocondensation | 100 °C | Solvent-free conditions | researchgate.net |
| Epoxide ring-opening | 50 °C | Catalyzed by DMAP | mdpi.com |
| Mannich reaction on acetophenone | 120–140 °C | High temperature required | nih.gov |
| Fermentation for 1,3-propanediol | 25 °C | Optimized via RSM | nih.gov |
| Hydrolysis/Ammoniation | Segmented Increase | Improves selectivity and rate | wipo.intgoogle.com |
Purification Techniques for Synthetic Intermediates and Final Product
The isolation and purification of this compound and its analogs are critical steps in their synthesis, essential for ensuring the final product's purity, and removing byproducts, unreacted starting materials, and catalysts. The structural characteristics of these β-amino alcohols, including their basic amino group, hydroxyl group, and chiral centers, dictate the selection of appropriate purification strategies. Key methods employed include crystallization, chromatography, and distillation, often used in combination to achieve high purity standards.
Crystallization
Crystallization is a highly effective method for purifying solid intermediates and the final amino alcohol products, particularly due to its potential for high selectivity. nih.gov The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the desired compound to crystallize, leaving impurities behind in the mother liquor. google.com
Salt Formation for Enhanced Purification:
A common strategy to improve the crystallinity and handling of amino alcohols is their conversion into acid addition salts, most frequently hydrochloride salts. google.comgoogle.com The basic amino group readily reacts with acids like hydrochloric acid (HCl) to form a salt, which often exhibits higher melting points, better thermal stability, and more predictable crystallization behavior than the free base.
A typical procedure involves dissolving the crude amino alcohol free base in a non-polar solvent like ether or isopropanol (B130326) and then introducing a solution of HCl in an alcohol (e.g., ethanolic or isopropanolic HCl). google.comgoogle.com The resulting hydrochloride salt precipitates and can be collected by filtration. Subsequent recrystallization from an appropriate solvent, such as a C3 or C4 aliphatic alcohol like isopropanol, can significantly enhance purity. google.com For instance, a crude batch of phenylpropanolamine hydrochloride was purified via recrystallization from isopropanol, increasing the melting point to 192-194°C and achieving a 76.0% yield of the pure product. google.com
Control of Crystallization Conditions:
The effectiveness of crystallization depends on several factors, including the choice of solvent, cooling rate, and final temperature. In one process for a related compound, L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol, the crude residue was dissolved in 2-propanol at 70°C and then cooled to 10°C to precipitate the purified crystals. google.com A structured workflow for industrial crystallization development emphasizes analyzing the mechanism of impurity incorporation to devise a targeted purification strategy. nih.gov
The table below summarizes data from a crystallization study on Fenofibrate, demonstrating how crystallization can reject a structurally related impurity, Fenofibric acid (FFA). While not the target compound, this data illustrates the principles of impurity rejection applicable to the purification of complex organic molecules.
| Entry | Initial Impurity Concentration (mol %) | Final Impurity Concentration in Solid (mol %) | Crystallization Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 7.64 | 1.63 | Acetone/Water | 82.6 |
Data adapted from a study on Fenofibrate purification to illustrate crystallization principles. nih.gov
Chromatographic Methods
Chromatography is a powerful and versatile technique for the purification and analysis of this compound and its intermediates. It is particularly crucial for separating diastereomers and enantiomers, which often have very similar physical properties.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is widely used for the analysis and purification of phenylpropanolamine analogs. researchgate.net This technique separates compounds based on their hydrophobicity. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase, often a mixture of water or buffer and an organic modifier like methanol or acetonitrile (B52724). google.comresearchgate.net In some cases, ion-pairing reagents are added to the mobile phase to improve the retention and resolution of the basic amino compounds. google.com
Chiral Chromatography:
To separate the enantiomers of these chiral amino alcohols, specialized chiral stationary phases (CSPs) are required. For example, the enantiomers of various phenylpropanols have been successfully separated using a quinidine (B1679956) carbamate-type CSP under normal-phase HPLC conditions, with an eluent containing ethyl acetate as a polar modifier. nih.gov
The following table outlines typical conditions used in HPLC for the separation of related phenylpropanolamine compounds.
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Analyte Example |
|---|---|---|---|---|
| RP-HPLC | Thermo Hypersil Gold C18 (250mm × 4.6mm, 5.0µ) | Isocratic mixture | UV | Phenylpropanolamine HCl |
| Chiral HPLC | Silica-bonded quinidine carbamate | Eluents with ethyl acetate | Not Specified | 1-phenylpropanol enantiomers |
| Gas Chromatography (GC) | HP-5 (30m x 0.32mm i.d.) | Nitrogen carrier gas | FID | Phenylpropanolamine (as derivatized) |
Data compiled from various chromatographic methods for analogous compounds. researchgate.netnih.govnih.gov
Gas Chromatography (GC):
GC is another valuable analytical tool, though it often requires derivatization of the polar amino and hydroxyl groups to increase volatility. A method for determining phenylpropanolamine involves derivatization with trifluoroacetylacetone (FAA), followed by analysis on an HP-5 column with a Flame Ionization Detector (FID). nih.gov
Column Chromatography:
For preparative scale purification, column chromatography using silica (B1680970) gel is a standard procedure. nih.govresearchgate.net This technique separates compounds based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent). It is effective for removing byproducts from reaction mixtures, such as purifying oxazoline (B21484) intermediates formed during the synthesis of β-amino alcohols. nih.gov
Other Purification Techniques
Distillation:
Distillation can be employed to purify liquid intermediates or to remove volatile solvents and impurities. google.com For amino alcohols, distillation is sometimes performed in the presence of additives like urea, which can help prevent discoloration of the product at high temperatures. google.com The process involves heating the liquid to its boiling point, condensing the vapor, and collecting the purified liquid. This method is generally suitable for thermally stable compounds.
Extraction and Filtration:
Liquid-liquid extraction is a fundamental workup step used to separate the target compound from the crude reaction mixture. For example, after a reaction, the product might be extracted from an aqueous layer into an organic solvent like 1,2-dichloroethane (B1671644) or chloroform. google.comjfda-online.com This is often followed by washing the organic layer to remove residual impurities before proceeding with crystallization or chromatography. google.com Filtration is used to separate solid products from the liquid phase, such as collecting crystallized salts or removing solid catalysts from a reaction mixture. google.com
Advanced Chemical Reactivity and Transformation Studies of 1 Amino 1 2,3 Dimethylphenyl Propan 2 Ol
Reactions at the Hydroxyl Moiety of 1-Amino-1-(2,3-dimethylphenyl)propan-2-OL
The secondary alcohol group on the propane (B168953) chain is a primary site for various chemical transformations, including esterification, etherification, and oxidation.
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification and etherification, key reactions for synthesizing a range of derivatives.
Esterification: This reaction typically involves treating the amino alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form the corresponding ester. The reaction often requires an acid catalyst or dehydrating agent to drive the equilibrium towards the product. For amino alcohols, the amino group must often be protected first to prevent it from reacting with the acylating agent. A general method for esterifying amino acids involves using an alcohol in the presence of a hydrosulfate. google.com
Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another significant method is the Mitsunobu reaction, which allows for the conversion of alcohols to various functional groups, including ethers, under mild conditions. evitachem.com
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Class | Notes |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | O-Acyl derivative | Requires protection of the amino group. |
| Etherification | Alkyl Halide (R-X) + Strong Base | O-Alkyl derivative (Ether) | Classic Williamson ether synthesis pathway. |
Oxidation Profiles and Products
The secondary alcohol in this compound can be oxidized to the corresponding ketone. The choice of oxidizing agent is crucial to ensure selectivity and prevent over-oxidation or side reactions involving the amino group.
Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this transformation. evitachem.com The oxidation of the hydroxyl group results in the formation of 1-amino-1-(2,3-dimethylphenyl)propan-2-one. Studies on similar polyfunctional amino alcohol derivatives show that the nature of substituents on the nitrogen atom can significantly influence the oxidation products. researchgate.net For a primary amine like the title compound, protecting the amine is often a prerequisite to selectively oxidize the alcohol.
Table 2: Oxidation of the Hydroxyl Moiety
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Chromium Trioxide (CrO₃) | 1-Amino-1-(2,3-dimethylphenyl)propan-2-one | Requires appropriate solvent and temperature control. evitachem.com |
Reactions at the Amino Functionality of this compound
The primary amino group is a potent nucleophile and a site of basicity, enabling a wide array of chemical reactions, including nucleophilic substitutions and condensations.
Nucleophilic Substitution Reactions and Derivative Formation
The lone pair of electrons on the nitrogen atom allows the amino group to act as a strong nucleophile, readily attacking electrophilic centers.
N-Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy for protecting the amino group during reactions at other sites of the molecule. evitachem.com
Salt Formation: As a base, the amino group reacts with acids to form stable ammonium (B1175870) salts, such as hydrochloride salts. This reaction is often used to enhance the crystallinity and facilitate the purification of amino compounds. evitachem.com
Condensation Reactions and Imine Formation
One of the most characteristic reactions of the primary amino group is its condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. google.com
The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water, often using a Dean-Stark apparatus. nih.gov This reaction is fundamental in dynamic covalent chemistry and is a cornerstone for synthesizing more complex molecules and heterocyclic systems. nih.gov Reductive amination, where the initially formed imine is reduced in situ using agents like sodium cyanoborohydride, is a powerful method for synthesizing secondary amines. evitachem.com
Table 3: Key Reactions at the Amino Functionality
| Reaction Type | Reagents | Product Class | Key Features |
|---|---|---|---|
| N-Acylation | Acyl Chloride (R-COCl) | Amide | Forms a stable amide bond; used for protection. evitachem.com |
| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | Forms a C=N double bond; often acid-catalyzed. nih.govevitachem.com |
| Reductive Amination | Carbonyl Compound + Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | One-pot synthesis of a secondary amine from a primary amine. evitachem.com |
Reactivity of the 2,3-Dimethylphenyl Moiety in this compound
The potential sites for electrophilic attack on the 2,3-dimethylphenyl ring are C4, C5, and C6.
C4-position: Para to the C3-methyl group and ortho to the C2-methyl group.
C5-position: Meta to both methyl groups but ortho to the large amino-propanol substituent.
C6-position: Ortho to the C1-substituent and para to the C2-methyl group.
The substitution pattern is a balance between the activating effect of the methyl groups and the steric hindrance imposed by both the methyl groups and the bulky 1-amino-propan-2-ol side chain. Steric hindrance at the C6 position, being ortho to the bulky side chain, is likely to be significant. Therefore, electrophilic substitution would be most favored at the C4 position, followed by the C5 position. The precise outcome would depend on the specific electrophile and reaction conditions.
Aromatic Substitution Reactions
The 2,3-dimethylphenyl moiety of this compound is an activated system towards electrophilic aromatic substitution. The two methyl groups are ortho- and meta-directing, and their combined effect, along with the deactivating but ortho-, para-directing amino alcohol substituent, governs the position of incoming electrophiles.
Detailed experimental studies on the specific aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, based on the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings, the following reactivity patterns can be anticipated. The activating nature of the two methyl groups would likely direct incoming electrophiles to the positions ortho and para to them. The steric hindrance from the adjacent methyl groups and the amino propanol (B110389) side chain would also play a significant role in determining the final product distribution.
Oxidative Transformations of the Aromatic Ring
The oxidative transformation of the aromatic ring in this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The electron-rich nature of the dimethyl-substituted phenyl ring makes it susceptible to oxidation.
Specific research detailing the oxidative transformations of the aromatic ring of this compound is not readily found in the surveyed literature. Nevertheless, it is plausible that strong oxidizing agents could lead to the degradation of the aromatic ring, potentially forming carboxylic acid derivatives. Milder oxidation conditions might selectively oxidize the methyl groups to carboxylic acids or benzylic alcohols. The presence of the amino and hydroxyl groups on the side chain would also be a factor, as these groups can be sensitive to oxidation and may require protection during such transformations.
Stereochemical Aspects and Chiral Recognition of 1 Amino 1 2,3 Dimethylphenyl Propan 2 Ol
Conformational Analysis and Energy Landscapes of 1-Amino-1-(2,3-dimethylphenyl)propan-2-OL Diastereomers
The three-dimensional arrangement of atoms in the diastereomers of this compound significantly influences their physical and chemical properties. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformations or conformers, possess varying levels of potential energy. libretexts.org The collection of all possible conformations and their corresponding energies constitutes the molecule's energy landscape.
For β-amino alcohols like this compound, the key dihedral angles that define the conformational landscape are those around the C1-C2 bond and the bonds connecting the substituents to the chiral centers. The relative energies of different conformers are influenced by several factors, including torsional strain, steric interactions between bulky groups, and intramolecular hydrogen bonding between the amino and hydroxyl groups. libretexts.org
Theoretical studies on similar β-amino acids have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations. scirp.org In the case of this compound, the formation of a hydrogen bond between the amino group and the hydroxyl group can restrict the molecule's flexibility and favor specific conformers. The stability of these hydrogen-bonded rings depends on the relative stereochemistry of the C1 and C2 centers.
The energy landscape of each diastereomer is unique. For example, in the (1R,2S) and (1S,2R) diastereomers (the erythro form), the substituents on the C1 and C2 carbons are on opposite sides in a Fischer projection, which can lead to different steric and hydrogen bonding possibilities compared to the (1R,2R) and (1S,2S) diastereomers (the threo form). Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of various conformers and map the potential energy surface. acs.org These calculations help in identifying the most stable, low-energy conformations that are likely to be populated at a given temperature. acs.org
Table 1: Factors Influencing Conformational Stability
| Factor | Description |
| Torsional Strain | The resistance to bond twisting. Eclipsed conformations have higher torsional strain than staggered conformations. libretexts.org |
| Steric Hindrance | Repulsive interactions that occur when atoms or groups are forced closer together than their van der Waals radii allow. libretexts.org |
| Intramolecular Hydrogen Bonding | An attractive interaction between the amino and hydroxyl groups, which can significantly stabilize certain conformations. scirp.org |
| Dihedral Angles | The angles between substituents on adjacent carbon atoms, which dictate the overall shape and energy of the conformer. libretexts.org |
Enantiomeric Purity Determination and Stereochemical Assignment Methodologies
The separation and identification of the individual enantiomers of this compound are essential for understanding its stereospecific interactions. Various analytical techniques are employed to determine the enantiomeric purity and assign the absolute configuration of each stereocenter.
Chiral chromatography is a powerful technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantiomeric separation of amino alcohols. oup.comnih.gov The separation is typically achieved on columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds. chromatographyonline.com For amino alcohols that lack a strong UV chromophore, derivatization with a UV-active reagent may be necessary to enhance detection. oup.com Alternatively, indirect methods involve derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. oup.com
Gas Chromatography (GC): Chiral GC is another valuable tool for enantiomeric separation, particularly for volatile compounds. nih.gov Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in GC for the separation of chiral amines and amino alcohols. nih.govnih.gov Derivatization of the amino and hydroxyl groups is often required to increase the volatility and improve the chromatographic properties of the analytes.
Table 2: Common Chiral Stationary Phases for Amino Alcohol Separation
| Stationary Phase Type | Examples | Typical Mobile/Carrier Phase |
| Polysaccharide-based (HPLC) | Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) chromatographyonline.com | Hexane/Isopropanol (B130326), Hexane/Ethanol chromatographyonline.com |
| Cyclodextrin-based (GC/HPLC) | Acetylated β-cyclodextrin, derivatized γ-cyclodextrin researchgate.netnih.gov | Reversed-phase (HPLC), Helium/Nitrogen (GC) researchgate.netnih.gov |
| Pirkle-type (HPLC) | (R)-phenylglycinol and (S)-leucinol derivatives nih.gov | Normal-phase solvents |
Spectroscopic techniques are instrumental in determining the absolute configuration of chiral centers.
Mosher's Method: This NMR-based technique is widely used for determining the absolute configuration of chiral secondary alcohols and amines. acs.orgnih.gov The method involves reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. umn.edu The protons in these diastereomers experience different magnetic environments, leading to observable differences in their ¹H NMR chemical shifts. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration can be deduced based on a conformational model of the Mosher esters. nih.govumn.eduyoutube.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, providing a unique fingerprint for each enantiomer. nih.gov By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., DFT), the absolute configuration of the molecule can be unambiguously determined. wikipedia.org This technique is particularly powerful as it does not require derivatization or the presence of a crystalline sample.
Role of Stereochemistry in Molecular Interactions and Biological Activity
The specific three-dimensional arrangement of atoms in each stereoisomer of this compound dictates how it interacts with other chiral molecules, such as enzymes and receptors.
Enzymes are chiral macromolecules that often exhibit a high degree of stereoselectivity towards their substrates. This chiral recognition is a result of the three-point interaction model, where a substrate must have at least three points of interaction with the enzyme's active site to achieve a specific and stable binding orientation. chromatographyonline.com For an amino alcohol like this compound, these interactions can involve hydrogen bonding with the amino and hydroxyl groups and hydrophobic interactions with the dimethylphenyl ring.
Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols and amines. jocpr.comnih.gov In a lipase-catalyzed kinetic resolution, one enantiomer of the racemate reacts at a much faster rate than the other, allowing for the separation of the two. youtube.comacs.orgacs.org For example, in an acylation reaction, the enzyme will preferentially acylate one enantiomer, leaving the other unreacted. nih.gov The enantioselectivity of the lipase (B570770) is determined by the precise fit of the substrate within the enzyme's active site. jocpr.com The study of these enzymatic resolutions provides valuable insights into the chiral recognition mechanisms at a molecular level.
Diastereomeric salt formation is a classical and widely used method for the resolution of racemic mixtures of chiral amines and alcohols. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. oup.com
For the resolution of the basic this compound, a chiral acid such as mandelic acid or tartaric acid can be used as the resolving agent. acs.orgnih.govacs.org The resulting diastereomeric salts, for example, [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid], have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. gavinpublishers.comrsc.orgscilit.comaiche.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
| Tartaric Acid | Chiral Dicarboxylic Acid nih.gov |
| Mandelic Acid | Chiral α-Hydroxy Acid acs.orgacs.org |
| Camphorsulfonic Acid | Chiral Sulfonic Acid |
| (R)-(-)- or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNDHP) | Chiral Phosphoric Acid |
Preclinical Biological Investigations and Mechanistic Studies of 1 Amino 1 2,3 Dimethylphenyl Propan 2 Ol and Its Analogues
Exploration of Cellular Pathways Influenced by 1-Amino-1-(2,3-dimethylphenyl)propan-2-OL
The cellular pathways affected by this compound are presumed to be downstream of its molecular targets.
The signal transduction cascades activated by phenylpropanolamines are primarily those associated with adrenergic receptors, triggered by the release of norepinephrine (B1679862). patsnap.com
Alpha-1 Adrenergic Receptors : Activation typically couples to Gq proteins, stimulating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Alpha-2 Adrenergic Receptors : Activation couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov
Beta-Adrenergic Receptors : Activation couples to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of protein kinase A (PKA). patsnap.com
A key study showed that PPA does not directly increase cAMP in rat heart tissue, supporting the view that its effects on beta-receptor pathways are indirect. nih.gov The specific downstream effects of this compound would depend on which adrenergic receptor subtypes are most affected by its action in a given cell type.
There is a lack of specific research on the effects of this compound on cellular processes like proliferation and apoptosis. However, kinases and cellular pathways that regulate these processes are known targets for other therapeutic agents. For example, TANK-binding kinase 1 (TBK1) is a protein kinase that plays a role in regulating cell proliferation, apoptosis, and autophagy. wikipedia.org Dysregulation of TBK1 activity is associated with several diseases, indicating its importance as a potential drug target. wikipedia.org
Additionally, studies on other molecules with a phenyl group have shown effects on apoptosis. For instance, phenylbutyrate has been found to induce apoptosis in prostate cancer cells through a mechanism mediated by the peroxisome proliferator-activated receptor-gamma (PPAR-gamma). nih.gov Apoptosis itself is a complex process characterized by specific biochemical events, such as the externalization of membrane phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylethanolamine. nih.gov Whether this compound or its derivatives can modulate these or other pathways related to cell survival remains an open area for future in vitro investigation.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For phenylpropanolamines, key structural features determine their potency and receptor selectivity. nih.govnih.gov
The Propanolamine (B44665) Backbone : The core structure consists of a phenyl ring attached to a three-carbon chain with an amino group and a hydroxyl group. The reduction of the beta-keto group of cathinone (B1664624) analogues to a hydroxyl group (forming a phenylpropanolamine) is known to reduce potency at the dopamine (B1211576) transporter (DAT). nih.gov This underscores the importance of the hydroxyl group and its stereochemistry in defining the compound's interaction with monoamine transporters.
Phenyl Ring Substitution : Substitutions on the aromatic ring are critical for direct receptor affinity. For significant direct agonist activity at beta-adrenoceptors, phenolic hydroxyl or aryl ether groups are generally required, typically at the 3, 4, or 5-positions of the phenyl ring. nih.gov The target compound, this compound, has methyl groups at the 2- and 3-positions and lacks the oxygen-containing substituents needed for potent, direct beta-agonist activity according to this principle.
Amine Group Substitution : Modification of the terminal amino group can dramatically alter a compound's pharmacological profile. For example, while the primary amine is common, N-substitution in related 1-phenyl-2-aminopropane derivatives can shift the target from adrenergic receptors to sigma-receptors, creating a novel class of high-affinity ligands. nih.gov
| Structural Moiety | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Beta-position on propanolamine chain | Reduction of ketone (cathinone) to hydroxyl (phenylpropanolamine) | Reduces potency at dopamine transporter (DAT). | nih.gov |
| Phenyl Ring | Addition of hydroxyl/ether groups (positions 3, 4, 5) | Required for significant direct beta-adrenoceptor agonist activity. | nih.gov |
| Phenyl Ring | Unsubstituted or alkyl-substituted (e.g., 2,3-dimethyl) | Lacks significant direct beta-adrenoceptor agonist activity. Acts indirectly. | nih.gov |
| Terminal Amine (on related structures) | N-substitution with various alkyl/aryl groups | Can shift selectivity from adrenergic system to sigma-receptors. | nih.gov |
Impact of Aromatic Substitution Patterns on Activity
Substitutions on the phenyl ring of phenylpropanolamine and related compounds play a critical role in determining their pharmacological profile. The position, number, and nature of the substituents can drastically alter the compound's affinity and selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters.
Research on synthetic cathinones has shown that substitutions on the aromatic ring generally influence the potency of these compounds. For instance, in a series of cathinone analogues, aryl substitution was a key question in understanding their stimulant and stimulus actions. nih.gov While specific data on the 2,3-dimethyl substitution is not extensively detailed in the provided results, general principles of aromatic substitution in similar structures can be applied.
In a study of phenylalanine analogues, substitution at the ortho (position 2) of the benzene (B151609) ring with a bulky iodo group was found to significantly enhance affinity for the L-type amino acid transporter 1 (LAT1). nih.gov This suggests that substitution at the ortho position, such as the methyl group in the 2,3-dimethylphenyl configuration, can have a profound impact on transporter interaction. However, this increased affinity can sometimes come at the cost of a reduced transport velocity. nih.gov
Furthermore, the electronic properties of the substituents are crucial. Electron-withdrawing groups, for example, can dramatically increase the rate of nucleophilic aromatic substitution, a principle that can be inversely applied to understand interactions within biological systems where the aromatic ring acts as a nucleophile. nih.gov The collective electronic and steric effects of the two methyl groups in the 2,3-dimethylphenyl configuration will ultimately define the specific interaction of this compound with its biological targets.
Table 1: Impact of Aromatic Substitution on Transporter Affinity in Phenylalanine Analogues
| Compound | Substitution Position | LAT1 Affinity (Ki, µM) | LAT1 Selectivity (LAT2 Ki / LAT1 Ki) |
| L-Phenylalanine | Unsubstituted | 18.3 | 1.1 |
| 2-Iodo-L-phenylalanine | 2-Iodo | 2.5 | 11.2 |
| 3-Iodo-L-phenylalanine | 3-Iodo | 11.7 | 1.9 |
| 4-Iodo-L-phenylalanine | 4-Iodo | 10.5 | 1.5 |
Data synthesized from a study on phenylalanine analogues and their interaction with L-type amino acid transporters. nih.gov
Influence of Alkyl Chain Modifications
Modifications to the propyl chain of this compound, particularly at the alpha and beta carbons, are known to significantly affect biological activity. The presence and nature of alkyl substituents on the chain can alter potency and selectivity for monoamine transporters.
In the parent structure of cathinone, the presence of an α-methyl group is a significant contributor to its stimulant properties. nih.gov Studies on synthetic cathinones have explored the impact of varying the length of the alkyl chain. For example, in a series of α-pyrrolidinophenones, increasing the length of the carbon chain from α-PPP to α-PHP resulted in an increased affinity for the human dopamine transporter (hDAT). nih.gov This suggests that the length of the alkyl substituent at the alpha position can directly modulate transporter binding.
Furthermore, the stereochemistry of the alkyl chain is crucial. For instance, the S(-)-isomer of cathinone is generally more potent than its R(+)enantiomer in various behavioral assays. nih.gov This highlights the importance of the three-dimensional arrangement of the substituents on the alkyl chain for optimal interaction with the target receptors.
Table 2: Influence of Alkyl Chain Length on Transporter Affinity in α-Pyrrolidinophenones
| Compound | Alkyl Chain at α-position | hDAT Affinity (Ki, µM) |
| α-PPP | Propyl | 161.4 |
| α-PBP | Butyl | 59.9 |
| α-PVP | Pentyl | 33.0 |
| α-PHP | Hexyl | 33.0 |
Data from a study on structure-activity relationships of substituted cathinones. nih.gov
Effects of Amino Group Substitutions
Substitutions on the primary amino group of phenylpropanolamine analogues can lead to significant changes in their pharmacological activity. N-alkylation, for instance, is a common modification that has been shown to alter the potency and selectivity of these compounds.
In studies of synthetic cathinones, N-monomethylation was found to be a critical factor in their activity. nih.gov Research on other related compounds, such as phenoxypropanolamine derivatives, has also shown that modifications around the amino group can influence their activity as β3-adrenoceptor agonists. nih.gov
In a study of 3-phenylpropyl analogues, N-substitution was found to impact affinity for both DAT and SERT. For example, N-dealkylation and N-propyl substitution were shown to decrease affinity for dopamine uptake. nih.gov Conversely, in some flavonoid compounds, a 4'-methyl substitution in the isoflavone ring was found to increase the inhibition of human monoamine oxidase B (hMAO-B). mdpi.com This indicates that even seemingly distant substitutions can have an effect on the amino group's interactions. The nature of the substituent on the nitrogen atom can influence the compound's basicity, lipophilicity, and steric profile, all of which are important for its interaction with biological targets.
Advanced Analytical Methodologies for Research on 1 Amino 1 2,3 Dimethylphenyl Propan 2 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like aryl-substituted amino alcohols. Method development is crucial for achieving adequate separation and reliable quantification.
For amino alcohols, reverse-phase (RP) HPLC is a commonly employed mode. sielc.com A typical RP-HPLC method involves a non-polar stationary phase (like C18) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with additives to control pH and improve peak shape. sielc.com For instance, acids like phosphoric acid or formic acid are used; formic acid is particularly suitable for methods that are coupled with mass spectrometry (MS). sielc.com
Method validation is a critical step to ensure the analytical procedure is fit for its purpose. nih.gov Key validation parameters include linearity, accuracy, precision, and specificity, as demonstrated in studies of similar compounds like 2-amino-5-nitrophenol. nih.gov The stability of the analyte in biological samples, such as plasma and urine, can also be assessed using HPLC, which is vital in forensic and pharmacokinetic studies. nih.gov For example, the stability of 2-methylamino-1-phenyl-1-propanol hydrochloride was successfully monitored in biological matrices under various storage conditions using a validated HPLC method. nih.gov
| Parameter | Typical Condition/Value | Purpose/Comment |
|---|---|---|
| Column | Reverse-Phase C18 or Newcrom R1 | Separation based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | Elutes the compound from the column; acid improves peak shape and is necessary for ionization in LC-MS. sielc.com |
| Detection | UV (e.g., 214 nm) or Mass Spectrometry (MS) | UV detection is common for aromatic compounds; MS provides mass information. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. |
| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for trace analysis. However, due to the polar and non-volatile nature of amino alcohols, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.comnih.gov The derivatization process converts the polar -OH and -NH2 groups into less polar, more volatile moieties. sigmaaldrich.com
Common derivatization reagents for amino acids and related compounds include alkyl chloroformates (e.g., methyl chloroformate) and silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov The derivatization with MTBSTFA, for example, replaces active hydrogens on hydroxyl and amine groups with tert-butyl dimethylsilyl (TBDMS) groups, which are more stable and less sensitive to moisture than other silyl (B83357) derivatives. sigmaaldrich.com
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. walshmedicalmedia.com This technique is powerful for identifying and quantifying trace amounts of the compound, for instance, in complex matrices for metabolic or environmental studies. gcms.czresearchgate.net The use of a selective chiral stationary phase, such as Chirasil-L-Val, allows for the enantioselective separation of chiral amino compounds, which is crucial for stereospecific synthesis and analysis. nih.gov
| Step | Description | Example Reagents/Conditions |
|---|---|---|
| 1. Sample Preparation | Isolation and drying of the analyte from the matrix. | Solvent extraction, evaporation to dryness. |
| 2. Derivatization | Reaction to increase volatility by masking polar functional groups. | MTBSTFA in acetonitrile, heated at 100 °C. sigmaaldrich.com |
| 3. GC Separation | Separation of derivatives on a capillary column. | Column like ZB-AAA or SLB™-5ms; temperature programming (e.g., 110°C to 320°C). sigmaaldrich.comgcms.cz |
| 4. MS Detection | Ionization (typically Electron Impact - EI) and mass analysis. | Scan mode (m/z 45-450); identification via library comparison and fragmentation patterns. gcms.cz |
Spectroscopic Characterization Methods
Spectroscopic methods are essential for elucidating and confirming the molecular structure of 1-Amino-1-(2,3-dimethylphenyl)propan-2-OL.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework. nih.gov
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the dimethylphenyl ring, the methine protons of the propanol (B110389) backbone (at C1 and C2), the methyl protons at C3, and the two methyl groups on the aromatic ring. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns, such as doublets and multiplets, would confirm the connectivity between adjacent protons. docbrown.info
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. chemicalbook.com One would expect to see signals for the six aromatic carbons (four substituted, two unsubstituted), the three carbons of the propanol chain, and the two methyl carbons attached to the ring. The chemical shifts are indicative of the electronic environment of each carbon atom. Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, providing definitive structural confirmation. bmrb.io
| Group | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| Aromatic Protons (Ar-H) | ¹H | ~6.8 - 7.2 | Multiplets/Singlets |
| Aromatic Methyls (Ar-CH₃) | ¹H | ~2.1 - 2.4 | Singlets |
| Methine (CH-OH) | ¹H | ~3.5 - 4.5 | Multiplet |
| Methine (CH-NH₂) | ¹H | ~3.0 - 4.0 | Multiplet |
| Backbone Methyl (C-CH₃) | ¹H | ~1.0 - 1.3 | Doublet |
| Amine (NH₂) | ¹H | Variable (broad) | Singlet (broad) |
| Alcohol (OH) | ¹H | Variable (broad) | Singlet (broad) |
| Aromatic Carbons (Ar-C) | ¹³C | ~120 - 140 | N/A |
| Carbon-Oxygen (C-OH) | ¹³C | ~65 - 75 | N/A |
| Carbon-Nitrogen (C-NH₂) | ¹³C | ~45 - 60 | N/A |
| Methyl Carbons (CH₃) | ¹³C | ~15 - 25 | N/A |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov
The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group and the N-H stretching of the primary amine group. C-H stretching vibrations would appear around 2850-3100 cm⁻¹, with distinct signals for aromatic and aliphatic C-H bonds. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region. nist.govchemicalbook.com
Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. It would be effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone. chemicalbook.com A combined analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) | IR, Raman |
| Amine (N-H) | Stretching | 3200 - 3500 (medium) | IR, Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |
| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |
| C-O | Stretching | 1000 - 1250 | IR |
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion with very high accuracy (to several decimal places), which allows for the unambiguous determination of the compound's elemental composition. evitachem.com
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation. This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule. Likely fragmentation pathways would include the loss of water (H₂O) from the alcohol, loss of ammonia (B1221849) (NH₃) or the amino group, and cleavage of the carbon-carbon bonds in the propanol chain, particularly the bond alpha to the amino group or the phenyl ring. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. researchgate.netuni.lu
| Ion | Formula | Description | Predicted Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₈NO⁺ | Protonated Molecular Ion | 180.1383 |
| [M+Na]⁺ | C₁₁H₁₇NNaO⁺ | Sodium Adduct | 202.1202 |
| [M+H-H₂O]⁺ | C₁₁H₁₆N⁺ | Loss of water from the molecular ion | 162.1277 |
| Fragment 1 | C₉H₁₁⁺ | Loss of aminopropanol (B1366323) side chain (benzyllic-type fragment) | 119.0855 |
| Fragment 2 | C₂H₆NO⁺ | Cleavage yielding the aminopropanol portion | 60.0444 |
Computational and Theoretical Studies on 1 Amino 1 2,3 Dimethylphenyl Propan 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms, molecules, and the solid state. DFT calculations could be employed to understand the fundamental properties of 1-Amino-1-(2,3-dimethylphenyl)propan-2-OL.
A hypothetical DFT study on this molecule would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms. This would reveal key structural parameters like bond lengths, bond angles, and dihedral angles.
Electronic Properties Analysis: Calculating electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Reactivity Descriptors: Using the calculated electronic properties to derive reactivity descriptors. For example, the distribution of electrostatic potential on the molecular surface would indicate regions that are prone to electrophilic or nucleophilic attack. This could help predict how the molecule might interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Suggests relatively high stability and low reactivity. |
| Dipole Moment | 2.1 Debye | Reflects the overall polarity of the molecule, influencing solubility. |
| Total Energy | -750 Hartree | Represents the total electronic energy of the molecule in its ground state. |
Note: The values in this table are illustrative and not based on actual experimental or computational data.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound might exert a biological effect, molecular docking and molecular dynamics (MD) simulations could be utilized. These techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor or enzyme.
Molecular Docking: This computational technique would place the 3D structure of this compound into the binding site of a target protein. The simulation would then calculate the most likely binding poses and estimate the binding affinity (strength of binding). A strong binding affinity would suggest that the compound is a potent modulator of the target's function. Key interactions, such as hydrogen bonds and hydrophobic interactions, would be identified.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to observe the dynamic behavior of the ligand-protein complex over time. This would provide insights into the stability of the binding pose and how the ligand might induce conformational changes in the protein, which are often crucial for its biological function.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Illustrative Finding | Implication |
| Binding Affinity (ΔG) | -8.2 kcal/mol | Suggests a strong and stable interaction with the target protein. |
| Key Interacting Residues | Asp-112, Phe-290, Tyr-305 | Identifies the specific amino acids in the target that are crucial for binding. |
| Types of Interactions | Hydrogen bond with Asp-112, Pi-pi stacking with Phe-290, Hydrophobic interactions with surrounding residues. | Details the nature of the chemical forces holding the complex together. |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study could be used to design new analogues of this compound with potentially improved properties.
The process would involve:
Data Set Collection: Assembling a dataset of structurally similar compounds with known biological activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices) for each compound in the dataset.
Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds.
Once a validated QSAR model is established, it could be used to predict the activity of new, yet-to-be-synthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.
Predictive Studies on Biotransformation Pathways and Metabolite Formation
Computational tools can also predict how this compound might be metabolized in the body. This is crucial for understanding its pharmacokinetic profile and identifying potentially active or toxic metabolites.
Software programs that simulate the metabolic processes in the liver (e.g., reactions mediated by Cytochrome P450 enzymes) could be used. These programs would identify the most likely sites on the molecule for metabolic reactions such as oxidation, hydroxylation, or conjugation.
A predictive study might suggest that the primary metabolic pathways for this compound involve:
N-dealkylation: Removal of the amino group.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Glucuronidation: Conjugation with glucuronic acid at the hydroxyl group to facilitate excretion.
Identifying these potential metabolites is an important step in drug development and safety assessment.
Synthesis and Characterization of Derivatives and Analogues of 1 Amino 1 2,3 Dimethylphenyl Propan 2 Ol
Synthetic Strategies for Structurally Modified Analogues
The structural modification of 1-Amino-1-(2,3-dimethylphenyl)propan-2-ol can be systematically approached by targeting its three key reactive sites: the amino group, the hydroxyl group, and the aromatic ring. These modifications allow for the fine-tuning of the molecule's physical, chemical, and biological properties.
Modifications at the Amino Group
The primary amino group is a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through several methods. Reductive amination is a highly effective strategy, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to yield secondary or tertiary amines. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) with nitriles can also achieve selective N-alkylation. rsc.org Direct alkylation with alkyl halides is another option, though it often suffers from a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com More sophisticated methods using transition-metal catalysts, such as iridium or ruthenium complexes, can provide greater control over the N-alkylation of amines with alcohols. acs.org
N-Acylation: The conversion of the primary amine to an amide is one of the most robust and widely used reactions in organic chemistry. bath.ac.uk This is typically accomplished by reacting the amine with an acylating agent like an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. This reaction is generally high-yielding and chemoselective for the amine over the less nucleophilic hydroxyl group. bath.ac.uklibretexts.org
Schiff Base Formation: Condensation of the primary amine with an aldehyde or ketone results in the formation of an imine (Schiff base). This reversible reaction is fundamental in the synthesis of various heterocyclic compounds and can be used to temporarily protect the amine group.
Derivatization at the Hydroxyl Group
The secondary hydroxyl group offers another site for structural diversification, primarily through esterification and etherification.
Esterification: The hydroxyl group can be readily converted into an ester by reaction with acyl chlorides or anhydrides. libretexts.orgresearchgate.net This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenger for the HCl produced. Esterification can alter the lipophilicity and metabolic stability of the parent compound.
Etherification: Formation of an ether derivative can be accomplished via a Williamson-type synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken to select conditions that favor O-alkylation over the competing N-alkylation. researchgate.net
Oxidation: While it fundamentally alters the core structure, the secondary alcohol can be oxidized to the corresponding ketone using a variety of oxidizing agents. nih.gov This transformation opens up access to a different class of compounds with distinct chemical reactivity.
Aromatic Ring Substitutions
Further modification of the this compound scaffold can be achieved via electrophilic aromatic substitution (EAS) on the 2,3-dimethylphenyl ring. chemistry.coach The outcome of these reactions is dictated by the directing effects of the three existing substituents. libretexts.org
The two methyl groups are weakly activating and ortho-, para-directing. The amino alcohol substituent is also an activating, ortho-, para-director. The directing effects of these groups must be considered in concert. libretexts.orgmsu.edu
Reinforcing Effects: The substituents work together to direct incoming electrophiles. For instance, the C5 position is para to the C2-methyl group and ortho to the C3-methyl group, making it a likely site for substitution.
Antagonistic Effects: The groups may direct to different positions. The C4 position is para to the amino alcohol group but meta to both methyl groups. The C6 position is ortho to both the amino alcohol group and the C2-methyl group.
Steric Hindrance: Substitution is unlikely to occur at the position between the two methyl groups due to significant steric hindrance. libretexts.org The ortho positions relative to the bulky propanolamine (B44665) side chain (C6) are also sterically hindered. msu.edu
Therefore, electrophilic reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (fuming H₂SO₄) are expected to yield a mixture of products, with the major isomer likely being substitution at the C5 position, followed by the less-hindered C4 position. byjus.com
Comparative Analysis of Synthetic Methods for Derivatives
The choice of synthetic strategy for creating derivatives of this compound depends on the desired outcome, with each method presenting distinct advantages and challenges.
Research Applications of Novel Derivatives (e.g., as building blocks, ligands, probes)
The derivatization of this compound creates a portfolio of novel molecules with significant potential in various research fields. The inherent chirality and dual functionality of the parent compound make its analogues valuable targets. acs.org
Building Blocks for Synthesis: Amino alcohols are privileged scaffolds in medicinal chemistry and serve as versatile starting materials for the synthesis of more complex molecules, including many FDA-approved drugs. acs.orgnih.gov By modifying the amine, alcohol, or aromatic ring, a library of derivatives can be generated, each serving as a unique building block for drug discovery and materials science.
Chiral Ligands and Catalysts: Chiral 1,2-amino alcohols and their derivatives are renowned for their effectiveness as ligands in asymmetric catalysis. researchgate.netrsc.org They can coordinate to metal centers, creating a chiral environment that guides a reaction to produce one enantiomer of a product preferentially. acs.orgnih.gov Derivatization of the amino and hydroxyl groups allows for the systematic tuning of the ligand's steric and electronic properties, which can optimize catalytic activity and enantioselectivity. researchgate.net
Molecular Probes and Pharmacological Agents: Phenylpropanolamine and its analogues are known to interact with biological systems, such as adrenergic receptors. wikipedia.orgnih.govpatsnap.com Novel derivatives of this compound could be developed as pharmacological probes to study these interactions or as potential therapeutics themselves. For example, introducing a fluorescent tag via derivatization can create a molecular probe to visualize biological processes or quantify receptor binding. libretexts.orgresearchgate.net Similarly, derivatives of related amino alcohols have been explored as potential insecticides and anti-inflammatory agents. nih.govnih.gov
Future Research Directions and Potential Areas of Exploration for 1 Amino 1 2,3 Dimethylphenyl Propan 2 Ol
Development of Advanced Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure β-amino alcohols is a cornerstone of modern organic chemistry, given their prevalence in pharmaceuticals and as chiral ligands. westlake.edu.cnacs.org Future research on 1-Amino-1-(2,3-dimethylphenyl)propan-2-OL should prioritize the development of highly efficient and stereoselective synthetic routes. The presence of the 2,3-dimethylphenyl group presents a unique challenge and opportunity for asymmetric synthesis.
Key areas for exploration include:
Catalytic Asymmetric Reduction of α-Amino Ketones: A promising approach involves the asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor. nih.gov Research should focus on identifying suitable ruthenium, rhodium, or iridium catalysts paired with chiral ligands that can effectively control the stereochemistry of the reduction, despite the steric hindrance from the ortho-methyl group. The development of catalysts that can achieve high diastereoselectivity and enantioselectivity would be a significant advancement. nih.gov
Stereoselective Amination of Chiral Epoxides: The ring-opening of enantiopure 2,3-epoxypropane derivatives with a 2,3-dimethylphenyl nucleophile or the corresponding amination of a 1-(2,3-dimethylphenyl)epoxypropane could provide a direct route to the desired amino alcohol. Research into Lewis acid or enzyme-catalyzed ring-opening reactions could yield highly selective transformations.
Chiral Auxiliary-Mediated Syntheses: The use of chiral auxiliaries attached to either the amine or a precursor molecule can direct the stereochemical outcome of key bond-forming reactions. Subsequent cleavage of the auxiliary would afford the enantiopure target compound. Investigating novel auxiliaries that are effective for substrates with ortho-substituted aryl groups would be a valuable contribution.
Biocatalytic Approaches: The use of enzymes, such as amine dehydrogenases or transaminases, offers a green and highly selective alternative for the synthesis of chiral amino alcohols. frontiersin.org Future work could involve screening existing enzyme libraries or engineering novel enzymes for the specific substrate, 1-(2,3-dimethylphenyl)-1-oxopropan-2-amine or a related precursor.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Asymmetric Transfer Hydrogenation | High efficiency, potential for high enantioselectivity. nih.gov | Catalyst screening required to overcome steric hindrance. |
| Stereoselective Epoxide Opening | Direct route, potentially high stereospecificity. | Regioselectivity control, synthesis of chiral epoxide. |
| Chiral Auxiliary Methods | Well-established, can provide high optical purity. | Multiple synthetic steps, cleavage of auxiliary. |
| Biocatalysis | High selectivity, environmentally friendly. frontiersin.org | Enzyme discovery or engineering may be necessary. frontiersin.org |
Deeper Mechanistic Understanding of Biological Interactions
Structurally similar compounds, such as phenylpropanolamine and various substituted cathinones, are known to interact with biogenic amine transporters and adrenergic receptors. nih.govnih.gov The 2,3-dimethyl substitution pattern of this compound is likely to significantly influence its pharmacological profile.
Future research in this area should focus on:
Receptor Binding and Functional Assays: Comprehensive screening of the enantiomers of this compound against a panel of monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and adrenergic receptors (α and β subtypes) is essential. nih.govnih.gov These studies will determine the compound's affinity and functional activity (agonist, antagonist, or reuptake inhibitor).
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the ortho and meta-methyl groups contribute to binding affinity and selectivity is crucial. Comparing the activity of this compound with its unsubstituted, mono-methylated, and other dimethylated analogs will provide valuable insights into the SAR. The steric bulk of the 2,3-dimethylphenyl group may confer unique selectivity profiles compared to other phenylpropanolamines.
Molecular Modeling and Docking Studies: Computational approaches can be employed to model the interaction of the different stereoisomers of this compound with the binding sites of relevant transporters and receptors. These studies can help to rationalize the experimental binding data and guide the design of new analogs with improved potency or selectivity.
Exploration of Novel Applications as Chiral Ligands or Catalysts
Chiral β-amino alcohols are a well-established class of ligands for a wide range of asymmetric catalytic reactions. researchgate.net The unique steric and electronic properties of this compound make it an attractive candidate for the development of novel chiral ligands and catalysts.
Potential research directions include:
Synthesis of Chiral Ligand Libraries: The amino and hydroxyl groups of this compound can be readily functionalized to create a diverse library of bidentate and tridentate ligands. For example, the synthesis of corresponding oxazolines, phosphine-amino alcohols, or salen-type ligands could be explored.
Application in Asymmetric Catalysis: These novel ligands can be complexed with various transition metals (e.g., ruthenium, rhodium, iridium, copper, palladium) and screened for their efficacy in a range of asymmetric transformations, such as:
Asymmetric hydrogenation and transfer hydrogenation of ketones and imines.
Asymmetric alkylation and arylation of aldehydes and imines.
Asymmetric carbon-carbon bond-forming reactions, including aldol and Michael additions.
Mechanistic Investigations: For promising catalyst systems, detailed mechanistic studies should be undertaken to understand the role of the 2,3-dimethylphenyl group in creating a specific chiral environment around the metal center and influencing the stereochemical outcome of the reaction. The steric bulk of this group may lead to enhanced enantioselectivity in certain reactions.
Integration with High-Throughput Screening for Discovery Research
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new catalysts and biologically active compounds. acs.orgnih.govnih.gov Integrating this compound and its derivatives into HTS workflows could accelerate the identification of novel applications.
Future research in this area could involve:
Combinatorial Synthesis of Derivative Libraries: The development of efficient and automated methods for the synthesis of a library of derivatives of this compound, where the amine and alcohol functionalities are modified with a variety of substituents, would provide a rich source of compounds for screening.
HTS for Catalytic Activity: The synthesized ligand library can be rapidly screened in parallel for catalytic activity in various asymmetric reactions using HTS techniques. This approach allows for the rapid identification of "hits" – ligand-metal combinations that exhibit high catalytic activity and enantioselectivity for a particular transformation.
HTS for Biological Activity: A library of this compound derivatives can be screened against a wide range of biological targets to identify novel "hit" compounds with potential therapeutic applications. This could uncover unexpected biological activities beyond the predicted interactions with monoamine transporters and adrenergic receptors.
Investigation of Degradation Pathways in Environmental Contexts
Understanding the environmental fate of a chemical is crucial for assessing its potential impact. Aromatic amines and their derivatives can be environmental contaminants, and their degradation pathways can vary significantly based on their structure. nih.govresearchgate.net
Future research should focus on:
Biodegradation Studies: Investigating the biodegradation of this compound by soil and aquatic microorganisms is essential. Studies should aim to identify the microbial species capable of degrading the compound and elucidate the metabolic pathways involved. The degradation of the xylene-like aromatic ring and the aminopropanol (B1366323) side chain are both important aspects to consider. ethz.chnih.govresearchgate.netscispace.com
Identification of Degradation Products: The identification of the intermediate and final products of both biotic and abiotic degradation is critical for a complete environmental risk assessment. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy can be used to characterize these degradation products.
Abiotic Degradation Pathways: Investigating the role of abiotic processes, such as photolysis and hydrolysis, in the degradation of this compound is also important. The persistence of the compound in different environmental compartments (soil, water, air) should be assessed under various conditions. The presence of the amino group suggests that interactions with soil organic matter could be a significant factor in its environmental fate. ethz.ch
A summary of potential degradation pathways is presented below:
| Degradation Type | Potential Initial Steps | Potential Intermediates |
| Biotic (Aerobic) | Oxidation of methyl groups on the aromatic ring; Hydroxylation of the aromatic ring; N-dealkylation or oxidation of the side chain. | Methyl-substituted catechols, aminopropanoic acids. |
| Biotic (Anaerobic) | Reductive deamination; Ring reduction. | Dimethylphenylpropanol, various carboxylated intermediates. |
| Abiotic | Photolysis leading to ring cleavage or side-chain oxidation; Hydrolysis (likely slow). | Phenolic compounds, smaller organic acids. |
Q & A
Q. What are the recommended synthetic routes for 1-Amino-1-(2,3-dimethylphenyl)propan-2-OL, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination of 1-(2,3-dimethylphenyl)propan-2-one using ammonia or a primary amine source, followed by catalytic hydrogenation. Optimization can include varying solvents (e.g., methanol, THF), temperatures (25–80°C), and catalysts (e.g., Pd/C, Raney Ni). Monitoring by TLC or HPLC ensures intermediate formation. For example, analogous synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol used Pd/C in methanol under H₂ . Yield improvements may require iterative adjustments to stoichiometry and reaction time.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and functional groups (e.g., hydroxyl at δ 1.5–2.5 ppm, aromatic protons in 2,3-dimethylphenyl at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHNO, MW 179.26 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% as per intermediate standards) .
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer :
- Consult SDS for hazards (e.g., irritation risks). Use PPE (gloves, goggles) and work in a fume hood.
- Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation. Quench waste with dilute HCl before disposal .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for amino-propanol derivatives?
- Methodological Answer : Design a Design of Experiments (DoE) approach to test variables (e.g., catalyst loading, solvent polarity). For example, conflicting yields in diamino-propanol syntheses were resolved by identifying moisture sensitivity in intermediates via Karl Fischer titration . Statistical tools (ANOVA) can isolate critical factors.
Q. How can enantiomeric purity be determined for chiral analogs of this compound?
- Methodological Answer : Use chiral HPLC with columns like Chiralpak IA/IB and a polar mobile phase (e.g., hexane:isopropanol 90:10). Compare retention times to racemic mixtures. Alternatively, H NMR with chiral shift reagents (e.g., Eu(hfc)) resolves enantiomers via splitting of proton signals .
Q. What computational methods predict the biological activity or receptor binding of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to model interactions.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bonding sites.
- Reference PubChem’s computed properties (e.g., LogP, pKa) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
